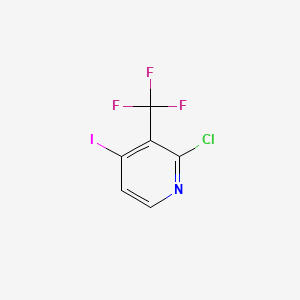

2-Chloro-4-iodo-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZZUFGSIJPALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719943 | |

| Record name | 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227603-55-5 | |

| Record name | 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine

CAS Number: 1227603-55-5

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal and agrochemical research. The document elucidates the compound's physicochemical properties, presents a logical, field-proven synthetic strategy, discusses its chemical reactivity and potential applications as a versatile building block, and outlines essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features for the design and synthesis of novel molecules.

Introduction and Strategic Importance

Trifluoromethylpyridines (TFMPs) represent a privileged structural motif in modern chemistry. The incorporation of a trifluoromethyl group (-CF3) into the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The compound this compound (CAS: 1227603-55-5) is a highly functionalized intermediate, offering multiple reaction sites for molecular elaboration.

The strategic arrangement of its substituents—a chloro group at the 2-position, a trifluoromethyl group at the 3-position, and an iodo group at the 4-position—creates a versatile platform for synthetic chemists. The carbon-iodine bond is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, while the carbon-chlorine bond can undergo nucleophilic aromatic substitution. This multi-handle nature allows for the sequential and regioselective introduction of diverse functionalities, making it a valuable building block in discovery chemistry programs.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides a foundational understanding of the compound's physical state and storage requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1227603-55-5 | [2] |

| Molecular Formula | C₆H₂ClF₃IN | [2] |

| Molecular Weight | 307.44 g/mol | |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [2] |

| InChI Key | GOZZUFGSIJPALV-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a highly plausible and logical synthetic route can be designed based on established organometallic principles, specifically Directed ortho-Metalation (DoM). This strategy offers superior regiocontrol compared to electrophilic aromatic substitution, which would likely yield a mixture of isomers.

The proposed synthesis begins with the precursor 2-chloro-3-(trifluoromethyl)pyridine . This starting material can be synthesized by allowing 3-trifluoromethylpyridine N-oxide to react with a chlorinating agent like oxalyl chloride.[3]

Proposed Synthetic Protocol: Directed ortho-Metalation and Iodination

The key challenge in synthesizing the target molecule is the regioselective introduction of iodine at the C4 position, which is ortho to the trifluoromethyl group. The trifluoromethyl group is a moderate directing group for metalation.[4] Directed ortho-Metalation (DoM) is an effective strategy where a directing metalation group (DMG) guides deprotonation to an adjacent position.[5] In this case, the pyridine nitrogen and the trifluoromethyl group can cooperatively direct lithiation to the C4 position.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or a Turbo-Grignard reagent like TMPMgCl·LiCl (1.1 eq) dropwise to the solution. The use of a hindered amide base is critical to prevent nucleophilic addition to the pyridine ring.[6] The base will selectively deprotonate the C4 position, which is activated by the adjacent trifluoromethyl group and influenced by the pyridine nitrogen.

-

Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithiated intermediate.

-

Quenching with Iodine: In a separate flask, prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. The aryllithium species will act as a nucleophile, attacking the iodine to form the C-I bond.

-

Workup: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis via Directed ortho-Metalation.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for its use as a versatile scaffold in the construction of complex molecular architectures.

Reactivity Profile

-

Carbon-Iodine (C-I) Bond: The C4-I bond is the most reactive site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The high polarizability and weaker bond strength of the C-I bond compared to the C-Cl bond allow for selective functionalization at this position.

-

Carbon-Chlorine (C-Cl) Bond: The C2-Cl bond is susceptible to nucleophilic aromatic substitution (SₙAr). This reaction is facilitated by the electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group. However, it typically requires more forcing conditions (higher temperatures, stronger nucleophiles) than reactions at the C-I bond, enabling a sequential functionalization strategy.

-

Pyridine Ring: The pyridine nitrogen can act as a base or a ligand for metal catalysts. It also influences the electron density of the ring, making it generally electron-deficient.

Applications as a Synthetic Intermediate

This compound is an ideal starting point for synthesizing polysubstituted pyridines, which are common cores in many pharmaceutical agents. A hypothetical, yet chemically sound, workflow could involve a Suzuki coupling at the C4 position, followed by a Buchwald-Hartwig amination or an SₙAr reaction at the C2 position.

Visualization of Application Workflow

The following diagram illustrates how this building block can be used to generate molecular diversity.

Caption: Sequential functionalization workflow.

Safety and Handling

This compound should be handled by trained personnel familiar with its potential hazards. The primary safety information is summarized from supplier Safety Data Sheets (SDS).

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement Text | Source(s) |

| Hazard | H315 | Causes skin irritation. | [2] |

| H319 | Causes serious eye irritation. | [2] | |

| H335 | May cause respiratory irritation. | [2] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |

Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for applications in drug discovery and agrochemical development. Its densely functionalized structure allows for controlled, sequential modifications, providing a robust platform for generating novel and complex molecular entities. While detailed experimental data for this specific isomer is sparse in the public domain, its synthesis and reactivity can be confidently predicted based on established chemical principles. This guide serves as a foundational resource for scientists aiming to incorporate this versatile building block into their research programs.

References

- Myers, A. G.

- Snieckus, V. Directed ortho metalation. A survey of a decade of progress. Chemical Reviews. 1990.

- Processes for producing 2-chloro-3-trifluoromethylpyridine.

- Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

- Directed ortho metal

- Umemoto, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1227603-55-5 [sigmaaldrich.cn]

- 3. ORGANIC CHEMISTRY INTERNATIONAL: 2-chloro-3-(3-chloro-5-iodophenoxy)-4-(trifluoromethyl)pyridine [organicchemistrysite.blogspot.com]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine scaffold is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth technical details and expert insights into the synthetic route.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are versatile intermediates in organic synthesis, primarily due to their susceptibility to various cross-coupling reactions. The presence of both a chloro and an iodo substituent on the this compound ring system offers orthogonal reactivity. The carbon-iodine bond is significantly more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 4-position, while retaining the chlorine atom at the 2-position for subsequent transformations. The trifluoromethyl group at the 3-position exerts strong electron-withdrawing effects, influencing the reactivity and regioselectivity of these transformations.

This guide will detail a robust two-step synthetic sequence to access this valuable compound, commencing with the preparation of the key precursor, 2-chloro-3-(trifluoromethyl)pyridine, followed by a regioselective iodination at the 4-position.

Part 1: Synthesis of the Key Precursor: 2-Chloro-3-(trifluoromethyl)pyridine

The synthesis of 2-chloro-3-(trifluoromethyl)pyridine is a critical first step. Several methods have been reported for its preparation, including the reductive dechlorination of polychlorinated precursors and the chlorination of 3-trifluoromethylpyridine derivatives.[2][3] A particularly efficient and high-yielding method involves the chlorination of 3-trifluoromethylpyridine N-oxide, which can be prepared by the oxidation of 3-trifluoromethylpyridine.[4] This guide will focus on the chlorination of the N-oxide using oxalyl chloride, a method detailed in patent literature that offers excellent regioselectivity and yield.[4]

Mechanistic Rationale

The reaction of 3-trifluoromethylpyridine N-oxide with a chlorinating agent like oxalyl chloride proceeds through an activated intermediate. The N-oxide oxygen atom attacks the electrophilic carbonyl carbon of oxalyl chloride, leading to the formation of an unstable adduct which then rearranges and eliminates carbon dioxide and carbon monoxide to generate a reactive chlorinating species in situ. This species then delivers a chloride ion to the pyridine ring, predominantly at the 2-position, driven by the electronic and steric influences of the trifluoromethyl group and the N-oxide functionality. The subsequent loss of a proton re-aromatizes the ring to yield the desired 2-chloro-3-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

Reaction Scheme:

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical structure, plausible synthetic pathways, characteristic reactivity, and its strategic application in the design and development of novel therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory applications.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine-containing substituents into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties. When incorporated into a pyridine scaffold, the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The further substitution with halogen atoms, such as chlorine and iodine, on the pyridine ring provides synthetic handles for diversification, allowing for the construction of complex molecular architectures through various cross-coupling reactions.

This compound (CAS No. 1227603-55-5) is a trifunctionalized pyridine derivative of significant interest.[3] Its structure presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions, the carbon-iodine and carbon-chlorine bonds, offering orthogonal reactivity that can be exploited for sequential and site-selective modifications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1227603-55-5 | [3] |

| Molecular Formula | C₆H₂ClF₃IN | [3] |

| Molecular Weight | 307.44 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | GOZZUFGSIJPALV-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [3] |

Synthesis of this compound: A Plausible Synthetic Approach

A potential synthetic pathway could start with the synthesis of a 2-chloro-3-(trifluoromethyl)pyridine precursor, followed by a regioselective iodination. The synthesis of trifluoromethylpyridines often involves either the construction of the pyridine ring from a trifluoromethyl-containing building block or the introduction of the trifluoromethyl group onto a pre-existing pyridine ring.[2] A patent for the synthesis of the related 2-amino-3-chloro-5-trifluoromethylpyridine describes the amination of a 2-halogeno-trifluoromethyl-halogenopyridine or the halogenation of a 2-amino-trifluoromethylpyridine, highlighting common strategies in this chemical space.[4]

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

A common industrial method for the synthesis of trifluoromethylpyridines involves the vapor-phase chlorination and fluorination of picolines.[2] 3-Picoline can be chlorinated to 3-(trichloromethyl)pyridine, which is then fluorinated using reagents like hydrogen fluoride or antimony trifluoride to yield 3-(trifluoromethyl)pyridine. Subsequent chlorination can introduce a chlorine atom at the 2-position. A patent describes a process for producing 2-chloro-3-trifluoromethylpyridine by reacting 3-trifluoromethylpyridine N-oxide with a chlorinating agent.[5]

Step 2: Regioselective Iodination of 2-Chloro-3-(trifluoromethyl)pyridine

The final step would involve the regioselective iodination of 2-chloro-3-(trifluoromethyl)pyridine. The directing effects of the existing substituents on the pyridine ring would guide the position of iodination. The electron-withdrawing trifluoromethyl group and the chloro group would influence the electron density of the ring, making certain positions more susceptible to electrophilic iodination. Reagents such as iodine with an oxidizing agent or N-iodosuccinimide (NIS) in the presence of an acid catalyst could be employed.

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.[6] This reactivity difference allows for selective functionalization at the 4-position while leaving the 2-position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

Caption: Selective cross-coupling reactions at the C4-position.

Detailed Methodologies for Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, a variety of aryl or heteroaryl groups can be introduced at the 4-position.

-

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. This involves the coupling of a terminal alkyne with the iodo-substituted pyridine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. A wide range of primary and secondary amines can be coupled at the 4-position of the pyridine ring using a palladium catalyst and a suitable base.

The resulting 2-chloro-4-substituted-3-(trifluoromethyl)pyridines can then undergo further functionalization at the less reactive 2-position, allowing for the construction of highly decorated and complex molecules.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, data for the closely related 2-chloro-4-(trifluoromethyl)pyridine can provide valuable insights. A study on this compound involved Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, as well as density functional theory (DFT) calculations for vibrational frequencies and NMR chemical shifts.[7] For this compound, one would expect characteristic signals in the 1H and 13C NMR spectra corresponding to the substituted pyridine ring, as well as a distinct mass spectrum reflecting its isotopic pattern.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged motif in many biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The unique electronic properties and metabolic stability conferred by the trifluoromethyl group make it an attractive component in drug design.

While specific examples of drug candidates containing the this compound moiety are not prominently featured in the public domain, its value as a versatile building block is clear. Its ability to undergo selective and sequential cross-coupling reactions makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening. The diverse functionalities that can be introduced at the 4- and 2-positions allow for the fine-tuning of a molecule's structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties.

Potential therapeutic areas where derivatives of this compound could be explored include oncology, infectious diseases, and neuroscience, where trifluoromethylpyridine-containing molecules have shown promise. A US patent details the use of a related compound, 2-chloro-3-trifluoromethyl-5-iodopyridine, in the synthesis of compounds with potential therapeutic applications, underscoring the relevance of this class of molecules in drug discovery.[8]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, it is imperative to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized nature, featuring a trifluoromethyl group and two different halogen atoms with orthogonal reactivity, provides a powerful platform for the synthesis of complex and diverse molecular scaffolds. The insights provided in this guide regarding its synthesis, reactivity, and potential applications are intended to empower researchers to effectively utilize this compound in the development of the next generation of therapeutic agents.

References

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.

- Ito, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146.

- Synthesis of 6‐trifluoromethyl pyridine deriv

- The synthesis of 3-trifluoromethyl-diazirinyl pyridine 11 and pyrimidine 12.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.

- This compound | 1227603-55-5. Sigma-Aldrich.

- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)

- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.

- This compound - Sigma-Aldrich.

- 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - SpectraBase.

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.

- Supporting Information for - The Royal Society of Chemistry.

- 2-Chloro-4-trifluoromethylpyridine - the NIST WebBook.

- 2-chloro-4-methyl-3-(trifluoromethyl)pyridine(1643463-02-8) 1 H NMR - ChemicalBook.

- 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | C6H2ClF3IN | CID 45588364 - PubChem.

- 1186405-09-3|2-Chloro-3-iodo-4-(trifluoromethyl)pyridine - BLDpharm.

- Jung, M. E., et al. (2012). U.S. Patent No. 8,268,855. Washington, DC: U.S.

- 2-chloro-3-iodo-5-(trifluoromethyl)pyridine - PubChemLite.

- 2-chloro-4-iodo-5-(trifluoromethoxy)pyridine(1221171-84-1) 1 H NMR - ChemicalBook.

- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google P

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

- CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock.

- 2-chloro-4-iodo-6-(trifluoromethyl)pyridine - PubChemLite.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1227603-55-5 [sigmaaldrich.cn]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Chloro-4-iodo-3-(trifluoromethyl)pyridine safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of the essential safety protocols for handling this compound (CAS No. 1227603-55-5) in a research and development setting. As a halogenated pyridine derivative, this compound requires careful management to mitigate risks associated with its handling, storage, and disposal. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Compound Identification and Hazard Summary

A precise understanding of the compound's identity and its associated hazards is the foundation of a robust safety protocol. This compound is a solid material utilized as an intermediate in chemical synthesis. While comprehensive toxicological data for this specific isomer is limited, the available Safety Data Sheets (SDS) for it and structurally related compounds provide a clear indication of its hazard profile.[1]

Chemical and Physical Properties

The fundamental properties of a chemical dictate its behavior and inform appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 1227603-55-5 | |

| Molecular Formula | C6H2ClF3IN | |

| Molecular Weight | 307.44 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. The classification for this compound necessitates specific precautions to prevent irritation and acute health effects.

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | |

| STOT - Single Exposure | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Note: Data for closely related isomers may include more severe warnings, such as "Toxic if swallowed" or "Fatal in contact with skin".[2][3][4] Given the structural similarities, a conservative approach assuming higher toxicity is warranted.

Exposure Control and Personal Protective Equipment (PPE)

The primary directive in handling any chemical is to minimize exposure. This is achieved through a combination of engineering controls (e.g., fume hoods) and appropriate PPE. The selection of PPE is not merely a checklist; it is a risk-based assessment of the specific tasks being performed.

Engineering Controls

All operations involving this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[5] This provides the primary containment, preventing the inhalation of airborne particles. Facilities should also be equipped with easily accessible eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The following table outlines the minimum required PPE for various laboratory operations.[6][7]

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Receiving/Unpacking | Safety glasses with side shields | Chemical-resistant nitrile gloves | Laboratory coat | Not required if packaging is intact |

| Weighing/Transferring | Chemical safety goggles | Chemical-resistant nitrile gloves | Laboratory coat | Recommended: N95 dust mask |

| In-reaction Use | Chemical safety goggles and face shield | Chemical-resistant nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |

| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Half-mask respirator with organic vapor/P100 cartridges |

The choice of PPE is dictated by the potential routes of exposure for a given task. The following diagram illustrates the decision-making process.

Caption: PPE selection decision tree based on task risk.

Safe Handling and Experimental Protocols

Adherence to a standardized, step-by-step protocol is critical for ensuring reproducible science and, more importantly, personal safety.

Protocol 1: Weighing and Transferring the Solid Compound

Objective: To accurately weigh and transfer solid this compound while minimizing dust generation and exposure.

Methodology:

-

Preparation: Ensure the chemical fume hood is operational. Don all required PPE (lab coat, nitrile gloves, safety goggles).

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container, a spatula, and the receiving vessel within the fume hood.

-

Transfer: Slowly open the stock container. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could generate dust.

-

Closure: Securely close the stock container immediately after the transfer.

-

Addition: Carefully add the weighed solid to the reaction vessel or solvent. If adding to a solvent, do so slowly to avoid splashing.

-

Decontamination: Wipe the spatula clean with a solvent-dampened cloth. Dispose of the weigh boat and cloth in a designated solid hazardous waste container.

-

Final Steps: Remove gloves and wash hands thoroughly with soap and water.[7]

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with emergency protocols before handling the compound.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following actions are based on standard chemical first-aid protocols.[5][8][9]

-

Inhalation: Immediately move the affected person to fresh air.[5][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.

Accidental Release Measures

A swift and correct response to a spill is crucial to prevent wider contamination and exposure.

Objective: To safely clean and decontaminate a small spill of solid this compound.

Methodology:

-

Isolate: Alert others in the immediate area and restrict access. Ensure the spill is within a fume hood if possible.

-

PPE: Don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves. For larger spills outside a fume hood, a respirator is required.

-

Contain: Do NOT use a dry brush, as this will generate dust.[5] Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[7]

-

Collect: Carefully scoop the material and absorbent into a designated hazardous waste container.[5]

-

Decontaminate: Use absorbent paper dampened with ethanol to wipe the spill area, followed by a wash with soap and water.[10]

-

Dispose: Seal all contaminated materials (gloves, paper towels, etc.) in a labeled hazardous waste bag or container.

-

Report: Inform the laboratory supervisor or Environmental Health & Safety (EHS) department of the incident.

Caption: Emergency response workflow for a solid chemical spill.

Fire-Fighting Measures

In the event of a fire, it is important to use the correct extinguishing media and be aware of hazardous decomposition products.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][5][11]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][5]

Storage and Disposal

Proper long-term management of the chemical and its associated waste is a critical component of the laboratory safety lifecycle.

Storage

The stability of the compound is contingent on proper storage conditions.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12]

-

For optimal stability, store at 2-8°C under an inert atmosphere.

-

Protect from light and keep away from incompatible materials such as strong oxidizing agents.[5][11]

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect solid and liquid waste in separate, compatible, sealed, and clearly labeled hazardous waste containers.[7]

-

Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[7] All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.[1][7]

References

- Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. (n.d.). Cole-Parmer. [Link]

- 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | C6H2ClF3IN | CID 45588364 - PubChem. (n.d.). PubChem. [Link]

- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | C6H2ClF3IN | CID 11500513 - PubChem. (n.d.). PubChem. [Link]

- PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 4. 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine AldrichCPR 505084-56-0 [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. publications.ashp.org [publications.ashp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aksci.com [aksci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Application

<

Executive Summary: 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogens on a pyridine core, allows for precise, regioselective chemical modifications. This guide details the strategic synthesis of this compound, explores the principles of its selective reactivity in palladium-catalyzed cross-coupling reactions, and provides representative protocols for its use in constructing complex molecules. The inherent chemical orthogonality of the C-I and C-Cl bonds makes this reagent a powerful tool for sequential, site-selective derivatization, enabling the efficient assembly of novel molecular architectures for drug discovery and development.

Introduction: The Strategic Value of Polysubstituted Pyridines

In modern medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a vast array of therapeutic agents. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of specific substituents, such as halogens and trifluoromethyl groups, provides chemists with versatile handles for molecular elaboration and property modulation.

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly and beneficially impact a molecule's characteristics. Incorporating a CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability, thereby positively influencing oral bioavailability.

The this compound Scaffold: A Versatile Intermediate

The subject of this guide, this compound, is a trifecta of chemical functionality. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the ring's electronic properties. The trifluoromethyl group at the 3-position provides the benefits described above. Crucially, the two different halogen atoms at the 2- and 4-positions possess distinct reactivities. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond. This reactivity differential is the key to the molecule's utility, enabling chemists to perform selective cross-coupling reactions at the 4-position while leaving the 2-position's chlorine atom available for subsequent transformations.

Physicochemical Properties and Supplier Information

While this compound itself is a specialty chemical that may require custom synthesis, several constitutional isomers are commercially available, indicating the feasibility of synthesis and handling of this class of compounds. Researchers should verify the identity and purity of any starting materials via standard analytical techniques.

Table 1: Physicochemical Properties of a Representative Isomer: 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 1186405-09-3 | [1] |

| Molecular Formula | C₆H₂ClF₃IN | |

| Molecular Weight | 307.44 g/mol | |

| Physical Form | Solid | [1] |

| Melting Point | 55-56 °C | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light |

Table 2: Exemplary Commercial Suppliers for Isomeric Trifluoromethylpyridines

| Supplier | Isomer Offered | Website |

| Sigma-Aldrich | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | |

| BLDpharm | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | [2] |

| Apollo Scientific | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | [1] |

Synthesis and Manufacturing

The most logical and efficient route to this compound is through the selective iodination of a readily available precursor, 2-chloro-3-(trifluoromethyl)pyridine.

Retrosynthetic Analysis and Key Strategy

The synthetic strategy hinges on a well-established organometallic technique: directed ortho-metalation (DoM) . In this approach, a strong base is used to deprotonate a position on an aromatic ring that is activated by an adjacent directing group. For 2-chloro-3-(trifluoromethyl)pyridine, the C4-hydrogen is the most acidic proton due to the combined inductive electron-withdrawing effects of the adjacent chloro and trifluoromethyl groups. Deprotonation at this site with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a transient pyridyl anion, which can then be trapped by an electrophile, in this case, molecular iodine (I₂).

Recommended Protocol: Directed ortho-Metalation and Iodination

The following protocol is adapted from a procedure for a closely related isomer and represents a field-proven method for this type of transformation.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF dropwise, maintaining the internal temperature below -70 °C. The causality for this low temperature is to prevent side reactions and ensure the kinetic deprotonation occurs at the desired C4 position, as the lithiated intermediate can be unstable at higher temperatures.

-

Anion Formation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the pyridyl anion.

-

Electrophilic Quench: Add a solution of iodine (I₂) (1.05 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, indicated by the discharge of the iodine color.

-

Workup: Stir the reaction for an additional 1-2 hours at -78 °C. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Strategic Applications

The Principle of Regioselective Cross-Coupling

The primary synthetic value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of the C-I bond is lower than that of the C-Cl bond, and the C-I bond is more susceptible to oxidative addition to a Pd(0) center. This allows for selective functionalization at the C4 position under conditions that leave the C2-chloro group untouched.

Sources

Spectroscopic Profile of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Signature of a Key Synthetic Building Block

2-Chloro-4-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and two distinct halogen atoms, makes it a versatile precursor for the synthesis of more complex molecules through various cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound and its subsequent derivatives.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of publicly available, experimentally verified spectra for this specific isomer, this guide leverages established principles of spectroscopic theory and available data from closely related analogues to present a robust, predictive profile. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to confidently identify and characterize this compound in a laboratory setting.

Molecular Structure and Expected Spectroscopic Behavior

The arrangement of substituents on the pyridine ring dictates the electronic environment of each atom, which in turn governs the molecule's interaction with electromagnetic radiation. The chlorine at position 2, the trifluoromethyl group at position 3, and the iodine at position 4 create a distinct electronic and steric landscape. This guide will explore the anticipated signatures in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted chemical shifts and coupling constants for this compound.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for a wide range of organic compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on solubility and the desired chemical shift dispersion.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for ¹H and ¹³C).

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

-

Data Acquisition: Acquire the spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The pyridine ring of this compound contains two aromatic protons. Their chemical shifts are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.2 - 7.5 | Doublet (d) | 5.0 - 6.0 |

| H-6 | 8.3 - 8.6 | Doublet (d) | 5.0 - 6.0 |

Rationale Behind the Predictions:

-

H-6: This proton is situated adjacent to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect will cause its resonance to appear at a significantly downfield chemical shift.

-

H-5: This proton is influenced by the adjacent iodine atom. While halogens are electron-withdrawing, the effect is less pronounced than that of the nitrogen on H-6.

-

Coupling: The two protons are ortho to each other and are expected to exhibit a typical ortho-coupling constant in the range of 5.0 - 6.0 Hz, resulting in two distinct doublets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal six distinct carbon signals, each corresponding to a unique carbon atom in the molecule. The chemical shifts will be heavily influenced by the attached substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 150 - 155 | Singlet | - |

| C-3 | 130 - 135 | Quartet (q) | ³JCF ≈ 30-35 |

| C-4 | 95 - 105 | Singlet | - |

| C-5 | 125 - 130 | Singlet | - |

| C-6 | 150 - 155 | Singlet | - |

| -CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 |

Causality in Experimental Choices:

-

Broadband Proton Decoupling: This is a standard technique used to simplify the ¹³C spectrum by removing C-H coupling, resulting in single lines for each carbon (unless coupled to fluorine).

-

Quantitative ¹³C NMR (Optional): To obtain accurate integrals, a longer relaxation delay should be used.

¹⁹F NMR Spectroscopy: A Unique Probe for the Trifluoromethyl Group

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional group.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | Singlet |

Expertise in Interpretation:

-

The chemical shift of the -CF₃ group in trifluoromethyl-substituted pyridines typically appears in this upfield region relative to the standard reference, CFCl₃. The absence of any adjacent protons or other fluorine atoms will result in a singlet.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive technique that provides information about the molecular weight and the stability of the molecule and its fragments upon ionization.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for relatively small and volatile molecules, which will likely cause significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to yield the molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution mass data.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 307 | Molecular ion. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak. |

| [M-Cl]⁺ | 272 | Loss of a chlorine radical. |

| [M-I]⁺ | 180 | Loss of an iodine radical. |

| [M-CF₃]⁺ | 238 | Loss of a trifluoromethyl radical. |

Self-Validating System:

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| 1350 - 1100 | C-F stretching (strong, characteristic bands of the -CF₃ group) |

| 850 - 750 | C-Cl stretching |

| ~550 | C-I stretching |

Visualizing Spectroscopic Relationships

The following diagram illustrates the interconnectedness of the information obtained from different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow illustrating how different spectroscopic techniques provide complementary information for the structural confirmation of this compound.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By analyzing the expected ¹H, ¹³C, and ¹⁹F NMR spectra, mass spectrometric fragmentation patterns, and infrared absorption frequencies, researchers are better equipped to identify and characterize this important synthetic intermediate. The detailed experimental protocols and the rationale behind the spectral interpretations offer a solid foundation for practical laboratory work. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of its molecular properties.

References

While no direct references for the complete experimental spectroscopic data of this compound were found, the predictions and interpretations in this guide are based on established principles of organic spectroscopy and data from analogous compounds. For foundational knowledge, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- PubChem. This compound. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine, a highly substituted heterocyclic compound relevant in synthetic chemistry and drug discovery. For researchers, scientists, and drug development professionals, accurate structural elucidation is paramount. This document offers a predictive analysis of the ¹H NMR spectrum based on first principles, details a robust protocol for experimental data acquisition, and provides a framework for spectral interpretation. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the characterization of this and structurally related molecules.

Introduction to this compound

This compound is a pyridine derivative featuring a dense arrangement of electron-withdrawing substituents. Such halogenated and trifluoromethylated heterocyclic compounds are key building blocks in the synthesis of pharmaceuticals and agrochemicals due to their unique chemical properties and metabolic stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[1] For a molecule like this compound, ¹H NMR provides critical information regarding the electronic environment and connectivity of the aromatic protons, enabling unambiguous structural confirmation and purity assessment. This guide will deconstruct the expected ¹H NMR spectrum, bridging theoretical principles with practical application.

Molecular Structure and Predicted ¹H NMR Spectral Features

The substitution pattern on the pyridine ring dictates the ¹H NMR spectrum. In this molecule, four of the six positions are substituted, leaving two protons on the aromatic ring.

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; Cl7 [label="Cl", pos="-2.08,1.2!"]; C8 [label="C", pos="-2.08,-1.2!"]; I9 [label="I", pos="0,-2.4!"]; H5 [label="H", pos="2.08,-1.2!"]; H6 [label="H", pos="2.08,1.2!"]; F10 [label="F", pos="-2.7,-0.5!"]; F11 [label="F", pos="-2.7,-1.9!"]; F12 [label="F", pos="-1.5,-1.9!"];

// Define invisible nodes for labels label_H5 [label="H-5", pos="1.5, -0.9!", fontcolor="#4285F4"]; label_H6 [label="H-6", pos="1.5, 0.9!", fontcolor="#EA4335"];

// Draw bonds edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl7; C3 -- C8; C4 -- I9; C5 -- H5; C6 -- H6; C8 -- F10; C8 -- F11; C8 -- F12;

// Draw CF3 group bonds edge [style=solid]; C8 -- F10; C8 -- F11; C8 -- F12; }

Figure 1: Molecular Structure of this compound.

The two remaining protons are at the C-5 and C-6 positions. Their chemical shifts and multiplicities are governed by two primary factors:

-

Electronic Effects of Substituents: The pyridine nitrogen, chlorine, iodine, and trifluoromethyl (CF₃) groups are all electron-withdrawing. This cumulative effect significantly deshields the entire aromatic system, shifting the proton signals downfield into the aromatic region of the spectrum.[1]

-

Nitrogen Atom: The nitrogen atom is inherently electron-withdrawing, causing protons at the α-positions (C-2 and C-6) to be the most deshielded in an unsubstituted pyridine ring.[1]

-

Trifluoromethyl (CF₃) Group: The CF₃ group is a very strong electron-withdrawing group through induction, further deshielding nearby protons.

-

Halogens (Cl and I): Both chlorine and iodine are electron-withdrawing via induction, contributing to the overall downfield shift.

-

-

Spin-Spin Coupling: The two adjacent protons, H-5 and H-6, will exhibit spin-spin coupling. This is an ortho-coupling (³JH,H), which will split the signal for each proton into a doublet. The typical magnitude for ortho-coupling in pyridine rings is approximately 4-6 Hz.[1]

Predicted Chemical Shifts and Multiplicity

-

H-6: This proton is in the α-position relative to the ring nitrogen, which is the most powerful deshielding influence in the ring system. Therefore, H-6 is expected to resonate at the furthest downfield chemical shift.

-

H-5: This proton is in the β-position relative to the nitrogen. While it is deshielded by the adjacent iodine and the other electron-withdrawing groups, the effect of the α-nitrogen on H-6 is dominant. Thus, H-5 will appear upfield relative to H-6.

The expected ¹H NMR spectrum will therefore consist of two doublets in the aromatic region, likely between δ 8.0 and 9.0 ppm.

}

Figure 2: Predicted ¹H NMR splitting pattern showing two distinct doublets.

Recommended Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is a self-validating system designed to ensure spectral accuracy.

Instrumentation

A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended to ensure adequate signal dispersion.[2]

Sample Preparation

Safety Note: this compound is a potential irritant. It is advised to handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[3][4]

-

Weighing: Accurately weigh 5-15 mg of the solid compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent within a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for its versatility. If solubility is an issue, Acetone-d₆ or DMSO-d₆ can be used. Deuterated solvents are essential to prevent large solvent proton signals from obscuring the analyte signals.[2]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent to set the δ 0.00 ppm reference point.[2]

-

Homogenization: Cap the NMR tube securely and invert it gently several times to ensure the formation of a homogeneous solution.

Data Acquisition Parameters

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[2] Subsequently, perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[2]

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), for consistency.

-

Experiment Type: A standard one-dimensional ¹H pulse-acquire experiment is sufficient.

-

Acquisition Scans: Acquire between 16 and 64 scans to achieve a high signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds. This delay allows the nuclear spins to return to thermal equilibrium between pulses, ensuring that the signal integrals are accurate and proportional to the number of protons they represent.

}

Figure 3: Standard workflow for ¹H NMR data acquisition and analysis.

Spectral Analysis and Data Interpretation

Upon processing the raw data (Fourier transform, phase, and baseline correction), the resulting spectrum should be analyzed as follows.

Expected Data Summary

The quantitative data expected from the ¹H NMR spectrum are summarized below. The chemical shift range is a prediction based on established principles of substituent effects on pyridine rings.[1][5]

| Proton ID | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.8 | Doublet (d) | ³JH6-H5 ≈ 4-6 Hz |

| H-5 | 8.2 - 8.5 | Doublet (d) | ³JH5-H6 ≈ 4-6 Hz |

Interpretation Steps:

-

Identify the Signals: Locate the two doublets in the aromatic region of the spectrum.

-

Confirm Coupling: The coupling constant (J) for both doublets must be identical, as H-5 and H-6 are mutually coupled. This serves as an internal validation of the assignment.

-

Assign Chemical Shifts: Assign the doublet at the higher chemical shift (further downfield) to H-6. Assign the doublet at the lower chemical shift (further upfield) to H-5.

-

Integration: The integral area of each doublet should be equivalent, corresponding to one proton each.

Advanced NMR Techniques for Structural Confirmation

For unequivocal structural proof, especially in complex molecules or impure samples, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This homonuclear experiment would show a cross-peak between the H-5 and H-6 signals, definitively confirming their scalar coupling and adjacency in the molecule.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over 2-4 bonds.[1] It would be crucial for assigning the quaternary (non-protonated) carbons by observing correlations from H-5 and H-6 to C-2, C-3, and C-4.

Safety and Handling Information

-

Compound Hazards: this compound is classified with the signal word "Warning". It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions: Handle with care in a well-ventilated area or fume hood.[4] Avoid generating dust. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a dark, cool place (2-8 °C) under an inert atmosphere.[3][6]

References

- An In-depth Technical Guide to the ¹H NMR Spectrum of Pyridine-2,6-d2. (2025). Benchchem.

- 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine. BLDpharm.

- 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine. Sigma-Aldrich.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- This compound. Sigma-Aldrich.

- Analysis of the NMR Spectrum of Pyridine. AIP Publishing.

- 2-chloro-3-iodo-4-(trifluoromethyl)pyridine. Echemi.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | 1186405-09-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 1186405-09-3|2-Chloro-3-iodo-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

13C NMR of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. As a molecule featuring a complex substitution pattern on a pyridine nucleus—including a trifluoromethyl group and two different halogens—its characterization demands a nuanced understanding of competing electronic and structural effects. This document elucidates the theoretical principles governing the chemical shifts (δ) and carbon-fluorine coupling constants (JCF) of the title compound. We present a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR data and provide a thoroughly rationalized prediction of the full spectrum. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural verification and characterization of complex organic molecules.

Introduction: The Structural Challenge

This compound is a polysubstituted heteroaromatic compound whose utility in synthetic chemistry is growing. The precise arrangement of its substituents—a chloro group at C-2, a trifluoromethyl group at C-3, and an iodo group at C-4—creates a unique electronic environment that is directly reflected in its ¹³C NMR spectrum. Unambiguous assignment of the carbon signals is critical for reaction monitoring, quality control, and final structure confirmation.

This guide moves beyond a simple reporting of data. It aims to equip the practicing scientist with the foundational knowledge and practical methodology required to confidently acquire, interpret, and validate the ¹³C NMR spectrum of this and structurally related molecules. We will dissect the individual and collective impact of each substituent on the pyridine ring, demonstrating how predictable patterns in chemical shifts and, most critically, through-bond ¹³C-¹⁹F spin-spin couplings, serve as a self-validating system for structural assignment.

Core Principles: Decoding the Substituent Effects

The ¹³C NMR spectrum of this compound is governed by the interplay of several key factors. A logical, stepwise analysis of these effects allows for a confident a priori prediction of the spectrum.

The Pyridine Nucleus: A Heteroaromatic Baseline

The nitrogen atom in the pyridine ring induces a non-uniform distribution of electron density compared to benzene. This results in a characteristic pattern of chemical shifts for the parent pyridine molecule, with C-2/C-6 appearing downfield (~150 ppm), C-4 downfield (~136 ppm), and C-3/C-5 appearing most upfield (~124 ppm). These values serve as our starting point before considering the profound influence of the attached substituents.[1]

Impact of Substituents on Chemical Shifts (δ)

The chemical shift of each carbon is perturbed by the electron-withdrawing or -donating nature of the substituents. For polysubstituted rings, these effects are approximately additive.[1][2][3]

-

The 3-(Trifluoromethyl) Group (-CF₃): As a powerful σ- and π-electron-withdrawing group, the -CF₃ substituent strongly deshields (moves downfield) the carbon to which it is attached (ipso-carbon, C-3) and, to a lesser extent, the adjacent ortho carbons (C-2 and C-4).[4] The carbon of the CF₃ group itself appears as a distinct quartet around 120-125 ppm.[5]

-

The 2-Chloro Group (-Cl): The chlorine atom is electronegative and deshields the ipso-carbon (C-2). Its effect on other carbons is less pronounced but contributes to the overall electronic landscape of the ring.

-

The 4-Iodo Group (-I): The most striking influence of the iodine atom is the heavy-atom effect .[6][7] This relativistic phenomenon induces significant shielding (an upfield shift) of the directly attached carbon (C-4), often by 30 ppm or more relative to the parent pyridine C-4.[7][8] This effect is dominant and makes the C-4 signal one of the most readily identifiable in the spectrum.

The Decisive Role of ¹³C-¹⁹F Coupling (JCF)

The presence of the -CF₃ group provides an invaluable tool for assignment: spin-spin coupling between the ¹⁹F nuclei and the ¹³C nuclei.[9] Since ¹⁹F is 100% abundant and has a spin of ½, these couplings are always observed and split the carbon signals into distinct multiplets (quartets, in this case, due to coupling to three equivalent fluorine atoms). The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and is highly diagnostic.[10][11][12]

-

One-Bond Coupling (¹JCF): The coupling between the fluorine atoms and the CF₃ carbon itself. It is exceptionally large, typically in the range of 270–280 Hz.[4][5]

-

Two-Bond Coupling (²JCF): The coupling to the ipso-carbon, C-3. This value is moderately large, generally between 30–40 Hz.[4][5]

-

Three-Bond Coupling (³JCF): The coupling to the ortho carbons, C-2 and C-4. These couplings are smaller, typically in the range of 3–9 Hz.[13]

-

Long-Range Coupling (⁴JCF and ⁵JCF): Coupling can extend to the meta (C-5) and para (C-6) carbons. These are the smallest couplings, usually 1–3 Hz, and may not always be resolved.[13][14]

Predicted ¹³C NMR Data and Rationale

By synthesizing the principles from Section 2.0, we can construct a detailed prediction for the ¹³C NMR spectrum. The logic for assigning each signal is as follows:

-

CF₃ Carbon: Identified by its large ¹JCF coupling constant (~272 Hz) and its chemical shift in the 120-125 ppm region.

-

C-4 (Iodo-substituted): Identified as the most shielded (furthest upfield) aromatic carbon due to the dominant heavy-atom effect of iodine.[6][7] It will appear as a quartet due to a ³JCF coupling of ~5-8 Hz.

-

C-3 (CF₃-substituted): Identified by the largest two-bond coupling constant (²JCF) of approximately 30-35 Hz. It will be significantly deshielded by the attached -CF₃ group.

-

C-2 (Chloro-substituted): This is a quaternary carbon deshielded by the adjacent nitrogen and the attached chlorine. It will appear as a quartet due to a ³JCF coupling of ~4-7 Hz.

-

C-6: This protonated carbon is adjacent to the ring nitrogen and will be the most downfield of the CH carbons. It may show a very small, often unresolved, ⁵JCF coupling.

-

C-5: This protonated carbon is positioned ortho to the iodine atom and is expected to be the most shielded of the CH carbons. It should exhibit a small ⁴JCF coupling of ~1-3 Hz.

This complete set of logical constraints, combining chemical shifts and coupling patterns, provides a robust and self-consistent method for total spectral assignment.

Table 1: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) | Rationale for Assignment |

| C-6 | ~152 | d | - | CH carbon adjacent to N; most downfield CH. |

| C-2 | ~148 | q | ³J ≈ 4-7 | Quaternary C adjacent to N and Cl; deshielded. |

| C-5 | ~132 | dq | ⁴J ≈ 1-3 | CH carbon ortho to I; shielded relative to other CHs. |

| C-3 | ~130 | q | ²J ≈ 30-35 | Quaternary C attached to CF₃; large two-bond coupling. |

| CF₃ | ~122 | q | ¹J ≈ 272 | Trifluoromethyl C; very large one-bond coupling. |

| C-4 | ~105 | q | ³J ≈ 5-8 | Quaternary C attached to I; strong heavy-atom shielding . |

Note: Multiplicity "d" for CH carbons refers to the primary splitting in a ¹H-coupled spectrum; in a proton-decoupled spectrum, this would be a singlet or a finely split quartet if long-range JCF is resolved. The primary multiplicity listed here is the quartet (q) from C-F coupling.

A Validated Experimental Protocol

Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, reproducible data. The following methodology is designed to provide excellent signal-to-noise and resolution, particularly for the low-intensity quaternary carbons.

Sample Preparation

-

Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interfering signals.

-

Solvent: Use a high-quality deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice.

-

Concentration: Dissolve 20-30 mg of the compound in 0.6 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[15] A higher concentration improves the signal-to-noise ratio for quaternary carbons, which have long relaxation times.

-

Reference: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Spectrometer Parameters (400 MHz Example)

The key to a successful ¹³C NMR experiment on a molecule with multiple quaternary carbons is to allow for adequate relaxation between pulses.

-